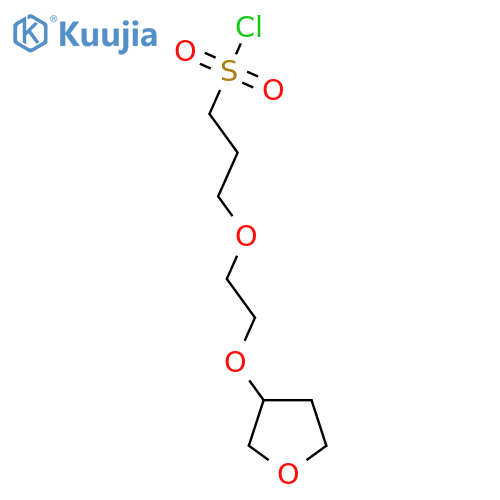Cas no 2138526-75-5 (3-2-(oxolan-3-yloxy)ethoxypropane-1-sulfonyl chloride)

2138526-75-5 structure
商品名:3-2-(oxolan-3-yloxy)ethoxypropane-1-sulfonyl chloride
3-2-(oxolan-3-yloxy)ethoxypropane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 3-2-(oxolan-3-yloxy)ethoxypropane-1-sulfonyl chloride
- 3-[2-(oxolan-3-yloxy)ethoxy]propane-1-sulfonyl chloride
- 2138526-75-5
- EN300-1145307
-
- インチ: 1S/C9H17ClO5S/c10-16(11,12)7-1-3-13-5-6-15-9-2-4-14-8-9/h9H,1-8H2
- InChIKey: NGBSSARRZYLJAT-UHFFFAOYSA-N
- ほほえんだ: ClS(CCCOCCOC1COCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 272.0485225g/mol
- どういたいしつりょう: 272.0485225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 8
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 70.2Ų
3-2-(oxolan-3-yloxy)ethoxypropane-1-sulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1145307-0.1g |
3-[2-(oxolan-3-yloxy)ethoxy]propane-1-sulfonyl chloride |
2138526-75-5 | 95% | 0.1g |
$678.0 | 2023-10-25 | |
| Enamine | EN300-1145307-1.0g |
3-[2-(oxolan-3-yloxy)ethoxy]propane-1-sulfonyl chloride |
2138526-75-5 | 1g |
$1057.0 | 2023-05-26 | ||
| Enamine | EN300-1145307-0.25g |
3-[2-(oxolan-3-yloxy)ethoxy]propane-1-sulfonyl chloride |
2138526-75-5 | 95% | 0.25g |
$708.0 | 2023-10-25 | |
| Enamine | EN300-1145307-2.5g |
3-[2-(oxolan-3-yloxy)ethoxy]propane-1-sulfonyl chloride |
2138526-75-5 | 95% | 2.5g |
$1509.0 | 2023-10-25 | |
| Enamine | EN300-1145307-5g |
3-[2-(oxolan-3-yloxy)ethoxy]propane-1-sulfonyl chloride |
2138526-75-5 | 95% | 5g |
$2235.0 | 2023-10-25 | |
| Enamine | EN300-1145307-10.0g |
3-[2-(oxolan-3-yloxy)ethoxy]propane-1-sulfonyl chloride |
2138526-75-5 | 10g |
$4545.0 | 2023-05-26 | ||
| Enamine | EN300-1145307-0.05g |
3-[2-(oxolan-3-yloxy)ethoxy]propane-1-sulfonyl chloride |
2138526-75-5 | 95% | 0.05g |
$647.0 | 2023-10-25 | |
| Enamine | EN300-1145307-5.0g |
3-[2-(oxolan-3-yloxy)ethoxy]propane-1-sulfonyl chloride |
2138526-75-5 | 5g |
$3065.0 | 2023-05-26 | ||
| Enamine | EN300-1145307-0.5g |
3-[2-(oxolan-3-yloxy)ethoxy]propane-1-sulfonyl chloride |
2138526-75-5 | 95% | 0.5g |
$739.0 | 2023-10-25 | |
| Enamine | EN300-1145307-10g |
3-[2-(oxolan-3-yloxy)ethoxy]propane-1-sulfonyl chloride |
2138526-75-5 | 95% | 10g |
$3315.0 | 2023-10-25 |
3-2-(oxolan-3-yloxy)ethoxypropane-1-sulfonyl chloride 関連文献
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
2138526-75-5 (3-2-(oxolan-3-yloxy)ethoxypropane-1-sulfonyl chloride) 関連製品
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
